molecular formula C10H11ClN4O4 B11531312 9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one

9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one

Cat. No.: B11531312
M. Wt: 286.67 g/mol
InChI Key: YIAFNILTVCXJKT-UHFFFAOYSA-N
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Description

9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloromethyl group, a dihydroxyoxolan ring, and a purinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting with the chloromethylation of an appropriate precursor. One common method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction is carried out in dichloromethane at low temperatures (5-10°C) to ensure high yields and selectivity.

Industrial Production Methods

For industrial-scale production, the chloromethylation process can be optimized using polystyrene-divinylbenzene as a substrate, with methylal, trioxymethylene, and thionyl chloride as reactants . This method is environmentally friendly and cost-effective, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[5-(CHLOROMETHYL)-3,4-DIHYDROXYOXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combined structural features, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAFNILTVCXJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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